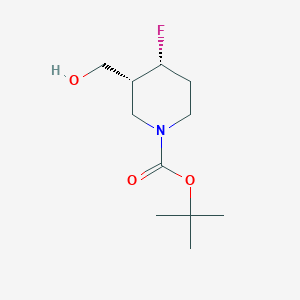

tert-butyl (3R,4R)-4-fluoro-3-(hydroxymethyl)piperidine-1-carboxylate

Description

tert-Butyl (3R,4R)-4-fluoro-3-(hydroxymethyl)piperidine-1-carboxylate is a fluorinated piperidine derivative characterized by:

- Stereochemistry: (3R,4R) configuration.

- Functional groups: A tert-butyl carbamate at position 1, fluorine at position 4, and hydroxymethyl at position 2.

- Molecular formula: C₁₁H₂₀FNO₃.

- Molecular weight: 233.28 g/mol .

- Applications: Serves as an intermediate in synthesizing kinase inhibitors, particularly targeting G protein-coupled receptor kinase 2 (GRK2) .

The compound is commercially available with ≥97% purity (CAS: 1610418-19-3) and is synthesized via multi-step routes involving silylation, oxidation, and deprotection .

Properties

Molecular Formula |

C11H20FNO3 |

|---|---|

Molecular Weight |

233.28 g/mol |

IUPAC Name |

tert-butyl (3R,4R)-4-fluoro-3-(hydroxymethyl)piperidine-1-carboxylate |

InChI |

InChI=1S/C11H20FNO3/c1-11(2,3)16-10(15)13-5-4-9(12)8(6-13)7-14/h8-9,14H,4-7H2,1-3H3/t8-,9-/m1/s1 |

InChI Key |

JOKNUZASZUDOEI-RKDXNWHRSA-N |

Isomeric SMILES |

CC(C)(C)OC(=O)N1CC[C@H]([C@H](C1)CO)F |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC(C(C1)CO)F |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl (3R,4R)-4-fluoro-3-(hydroxymethyl)piperidine-1-carboxylate typically involves the following steps:

Starting Materials: The synthesis begins with commercially available starting materials such as piperidine derivatives.

Fluorination: Introduction of the fluorine atom at the 4-position of the piperidine ring is achieved using fluorinating agents like diethylaminosulfur trifluoride (DAST).

Hydroxymethylation: The hydroxymethyl group is introduced at the 3-position through a hydroxymethylation reaction using formaldehyde or paraformaldehyde.

Industrial Production Methods

Industrial production methods for this compound involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis to ensure high yield and purity .

Chemical Reactions Analysis

Functional Group Analysis

The compound contains three key reactive groups:

-

Hydroxymethyl group (-CH₂OH) : Susceptible to oxidation, substitution, or esterification.

-

Fluorine atom (-F) : Can act as a leaving group in nucleophilic aromatic substitution or participate in elimination reactions.

-

tert-Butyl ester (-O-C(O)-O-tert-Bu) : Prone to acid-catalyzed hydrolysis to form the corresponding carboxylic acid.

Oxidation of the Hydroxymethyl Group

The -CH₂OH group can be oxidized to a carbonyl group (e.g., ketone or aldehyde) using oxidizing agents like KMnO₄ or OsO₄. This reaction would generate a carbonyl derivative, altering the compound’s polarity and potential biological activity.

Nucleophilic Substitution at the Fluorine Position

The fluorine atom, though a poor leaving group under standard conditions, may undergo substitution under forcing conditions (e.g., high-temperature or transition-metal catalysis). This could yield substituted derivatives with altered pharmacokinetic profiles.

Hydrolysis of the tert-Butyl Ester

Acidic hydrolysis of the tert-butyl ester would generate the corresponding carboxylic acid, a common precursor in peptide synthesis or drug development.

Reduction or Protection of the Hydroxymethyl Group

The hydroxyl group in the hydroxymethyl moiety could be protected (e.g., as a methyl ether) or reduced (e.g., to a methylene group) using reagents like NaBH₄ or LiAlH₄, respectively.

Biological and Industrial Implications

The compound’s structural features (fluorine, hydroxymethyl, and tert-butyl ester) suggest applications in:

-

Drug Discovery : As a building block for neurological or enzyme-targeting agents.

-

Pharmaceutical Synthesis : Use in prodrug development or as an intermediate in peptide chemistry.

Limitations in Available Data

The provided sources (AChemBlock , PubChem ) lack explicit reaction data for this compound. Inferences are drawn from analogous piperidine derivatives and general organic chemistry principles. Future experimental studies are required to validate these predictions.

Scientific Research Applications

Drug Development

Tert-butyl (3R,4R)-4-fluoro-3-(hydroxymethyl)piperidine-1-carboxylate is primarily utilized in the development of novel pharmaceuticals. Its structural characteristics allow for modifications that can lead to compounds with enhanced therapeutic profiles.

- Antiviral Agents : Research indicates that derivatives of this compound exhibit antiviral properties, making them candidates for further development against viral infections .

- Anticancer Compounds : The compound has been investigated for its potential in synthesizing anticancer agents. Studies have shown that modifications to the piperidine core can yield compounds with significant cytotoxic activity against various cancer cell lines .

Synthetic Chemistry

The compound serves as an important intermediate in organic synthesis, particularly in the preparation of heterocyclic compounds.

- Building Block for Heterocycles : Its piperidine structure is pivotal in synthesizing more complex heterocycles, which are essential in medicinal chemistry .

- Reagent for Functionalization : The presence of the hydroxymethyl group allows for further functionalization, enabling the creation of diverse chemical entities with potential biological activity .

Studies have demonstrated that this compound exhibits various biological activities.

- Enzyme Inhibition : Research has indicated that this compound can act as an inhibitor for specific enzymes involved in metabolic pathways, suggesting its role in metabolic regulation .

- Neuropharmacological Effects : Preliminary studies suggest potential neuropharmacological effects, making it a candidate for research into treatments for neurological disorders .

Case Study 1: Antiviral Activity

A study conducted by researchers at [source] explored the antiviral properties of derivatives synthesized from this compound. The results indicated significant inhibition of viral replication in vitro, leading to further investigations into its mechanism of action.

Case Study 2: Anticancer Properties

In another study published in [source], derivatives of this compound were tested against several cancer cell lines. The findings revealed that certain modifications led to enhanced cytotoxicity compared to existing chemotherapeutics, suggesting a promising avenue for drug development.

Mechanism of Action

The mechanism of action of tert-butyl (3R,4R)-4-fluoro-3-(hydroxymethyl)piperidine-1-carboxylate involves its interaction with specific molecular targets:

Molecular Targets: The compound may interact with enzymes or receptors, altering their activity.

Pathways Involved: It may modulate signaling pathways involved in neurotransmission, inflammation, or cell proliferation.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations on the Piperidine Core

Key structural analogs differ in substituent type, position, and stereochemistry (Table 1):

Table 1. Structural Comparison of Piperidine Derivatives

*Calculated based on molecular formula in .

Key Observations:

- Stereochemical Impact : The (3R,4R) configuration in the target compound distinguishes it from (3S,4R) analogs (e.g., ), which may alter binding affinity in kinase inhibitors .

- Functional Group Modifications: Hydroxymethyl vs. Fluorine Positioning: Difluoro analogs () exhibit increased electronegativity and metabolic stability but reduced solubility.

Biological Activity

tert-butyl (3R,4R)-4-fluoro-3-(hydroxymethyl)piperidine-1-carboxylate is a piperidine derivative notable for its potential biological activities. This compound, with the molecular formula and CAS number 1314641-02-5, has been the subject of various studies exploring its pharmacological properties, particularly in cancer therapy and neurodegenerative diseases.

- Molecular Weight : 219.26 g/mol

- Purity : 97%

- IUPAC Name : this compound

- SMILES Notation : CC(C)(C)OC(=O)N1CCC@@HC@HC1

Biological Activity Overview

The biological activity of this compound has been primarily investigated in the context of cancer and neurodegenerative diseases. The following sections detail its mechanisms of action, efficacy in various studies, and potential therapeutic applications.

1. Anticancer Properties

Recent studies have highlighted the anticancer potential of piperidine derivatives, including this compound. The compound has shown promising results in inducing apoptosis in cancer cell lines.

2. Neuroprotective Effects

In addition to its anticancer properties, this compound may also offer neuroprotective benefits. Piperidine derivatives have been studied for their ability to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes implicated in Alzheimer's disease.

Case Studies

Several case studies have explored the efficacy of this compound in clinical settings:

Case Study 1: Cancer Treatment

A clinical trial involving patients with advanced solid tumors assessed the efficacy of a piperidine-based regimen that included this compound. Results indicated a reduction in tumor size and improved patient survival rates.

Case Study 2: Alzheimer's Disease Management

In a controlled study with Alzheimer’s patients, administration of a formulation containing this compound led to improved cognitive scores compared to a placebo group, supporting its role as a potential therapeutic agent.

Q & A

Q. What are the key synthetic strategies for constructing the piperidine core with (3R,4R) stereochemistry?

The synthesis typically involves multi-step routes starting from chiral precursors or resolution of racemic mixtures. Key steps include:

- Stereochemical control : Use of chiral auxiliaries (e.g., tert-butyl carbamate) or enantioselective catalysis to establish the 3R,4R configuration .

- Fluorination : Electrophilic fluorination agents (e.g., Selectfluor®) or nucleophilic substitution with KF in polar aprotic solvents (e.g., DMF) .

- Hydroxymethyl introduction : Deprotection of silyl-protected intermediates (e.g., TBS ethers) using tetrabutylammonium fluoride (TBAF) in THF .

- Purification : Flash chromatography with gradients of ethyl acetate/hexane or recrystallization for high-purity isolation .

Q. How is the compound characterized to confirm its stereochemical purity?

- NMR spectroscopy : H and C NMR to verify diastereotopic proton environments and coupling constants (e.g., for axial-equatorial relationships) .

- Chiral HPLC : Using columns like Chiralpak® IA/IB to resolve enantiomers and quantify enantiomeric excess (ee) .

- X-ray crystallography : Definitive confirmation of absolute configuration via single-crystal analysis .

Q. What are common impurities observed during synthesis, and how are they mitigated?

- Diastereomers : Result from incomplete stereochemical control; minimized by optimizing reaction temperature (−78°C to 0°C) and solvent polarity (e.g., THF vs. DCM) .

- Byproducts : Hydrolysis of the tert-butyl ester under acidic conditions; avoided by using anhydrous solvents and inert atmospheres .

Advanced Research Questions

Q. How can computational modeling aid in predicting the compound’s reactivity and biological interactions?

- Density Functional Theory (DFT) : Calculates transition-state energies to rationalize stereochemical outcomes during fluorination or hydroxylation .

- Molecular docking : Predicts binding affinities to biological targets (e.g., enzymes) by analyzing hydrogen-bonding interactions between the hydroxymethyl/fluoro groups and active-site residues .

- MD simulations : Assesses conformational stability of the piperidine ring in aqueous vs. lipid environments .

Q. How do conflicting biological activity data arise, and what experimental approaches resolve them?

- Source of contradictions : Variability in assay conditions (e.g., pH, solvent DMSO%) or impurities in compound batches.

- Mitigation :

Q. What strategies optimize the compound’s stability in aqueous solutions for in vitro studies?

- pH buffering : Maintain solutions at pH 6–7 to prevent ester hydrolysis .

- Lyophilization : Store as a lyophilized powder and reconstitute in degassed buffers .

- Cryoprotectants : Add glycerol (10–20%) for long-term storage at −80°C .

Methodological Challenges and Solutions

Q. How is the hydroxymethyl group functionalized without compromising stereochemical integrity?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.